

An In-depth Technical Guide to 4-Bromothioanisole (CAS Number: 104-95-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromothioanisole

Cat. No.: B094970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

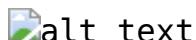
Introduction

4-Bromothioanisole, also known as 4-bromophenyl methyl sulfide, is a versatile organosulfur compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a bromine atom and a methylthio group on a benzene ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key synthetic applications with detailed experimental protocols, and its relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

4-Bromothioanisole is a beige solid with a characteristic strong odor. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	104-95-0	[1]
Molecular Formula	C ₇ H ₇ BrS	[2]
Molecular Weight	203.10 g/mol	[2]
Appearance	Beige solid	[3] [4]
Odor	Stench	[3] [4]
Melting Point	35 - 40 °C (95 - 104 °F)	[2]
Boiling Point	128 - 130 °C at 10 mmHg	[2]
Flash Point	> 110 °C (> 230 °F)	[3]
Solubility	Insoluble in water	
Synonyms	4-Bromophenyl methyl sulfide, p-Bromothioanisole, 1-Bromo- 4-(methylthio)benzene	[1]

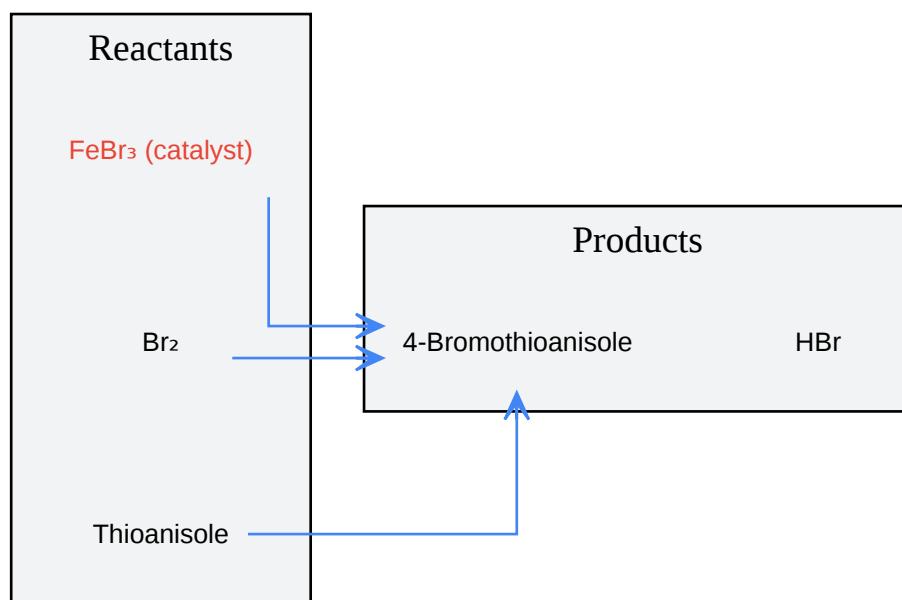

Safety and Handling

4-Bromothioanisole is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure	3	H335: May cause respiratory irritation

GHS Pictograms:


Experimental Protocols

4-Bromothioanisole is a key substrate in a variety of important organic reactions. Below are detailed experimental protocols for its synthesis and its application in several common transformations.

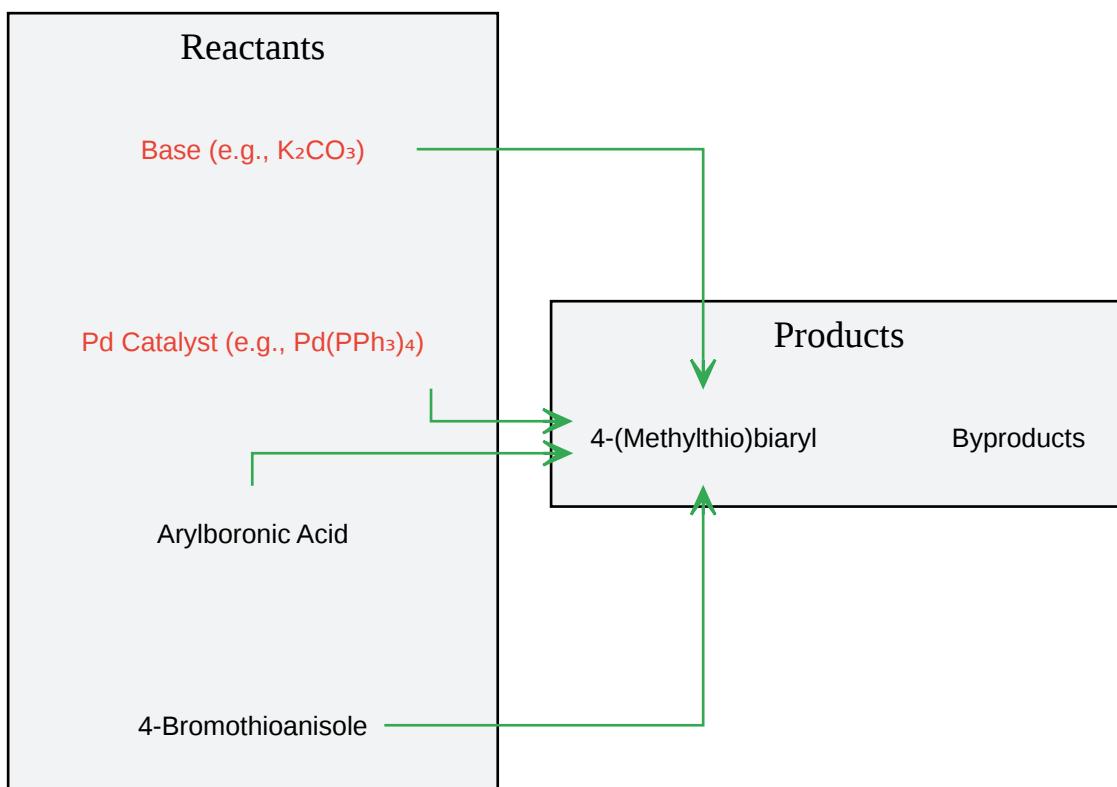
Synthesis of 4-Bromothioanisole

The synthesis of **4-bromothioanisole** is typically achieved through the electrophilic bromination of thioanisole.

Reaction:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **4-Bromothioanisole**.

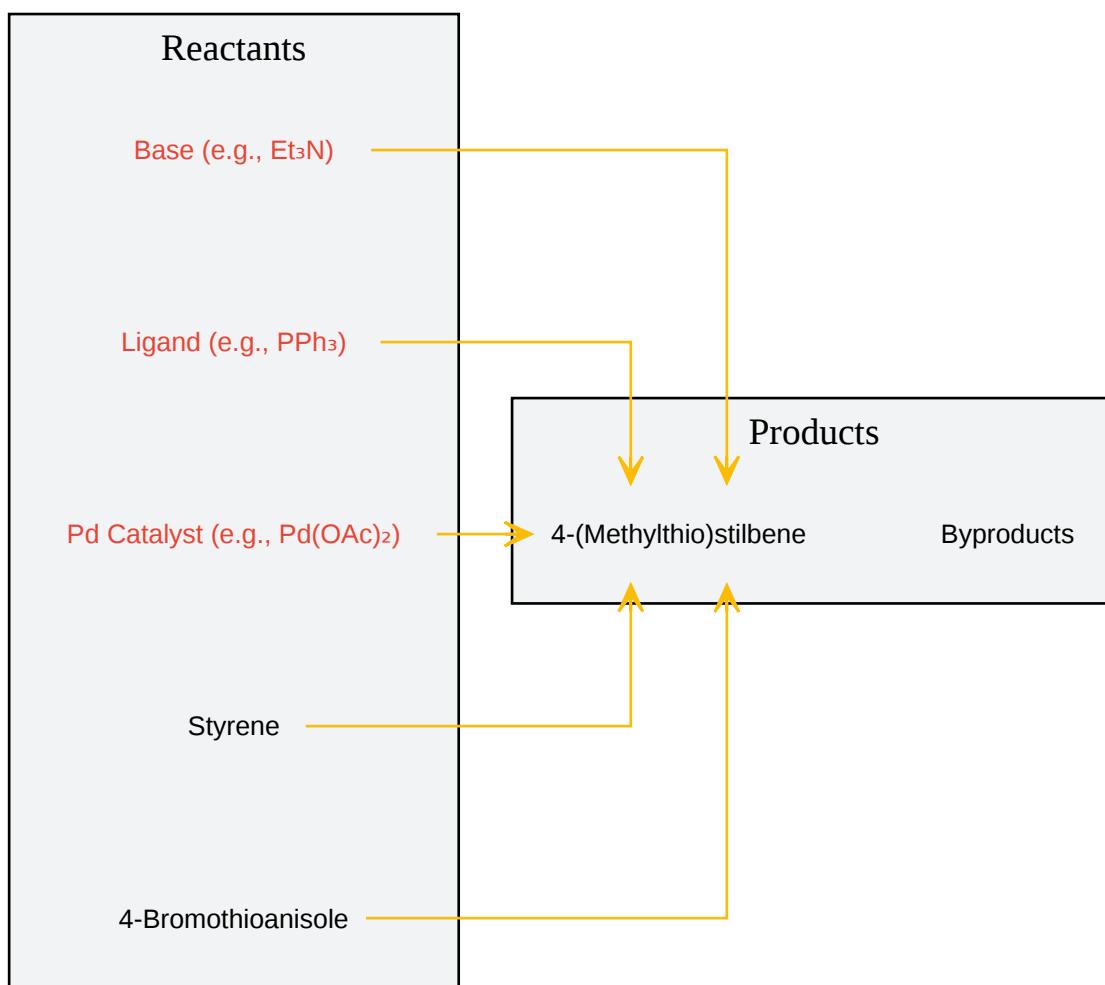

Experimental Protocol:

- Materials: Thioanisole, Bromine, Iron(III) bromide (FeBr₃) or Iron powder, Dichloromethane (CH₂Cl₂), Sodium thiosulfate solution, Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thioanisole in dichloromethane.
 - Add a catalytic amount of iron(III) bromide or iron powder to the solution.
 - Cool the mixture in an ice bath.
 - Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture with constant stirring.

- After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

4-Bromothioanisole is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to synthesize biaryl compounds.


[Click to download full resolution via product page](#)**Figure 2:** Suzuki-Miyaura Cross-Coupling Reaction.

Representative Experimental Protocol (coupling with 4-methoxyphenylboronic acid):

- Materials: **4-Bromothioanisole**, 4-Methoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, Potassium carbonate (K_2CO_3), Toluene, Ethanol, Water.
- Procedure:
 - To a Schlenk flask, add **4-bromothioanisole** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
 - Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
 - Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring the progress by TLC.
 - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Heck Olefination

The Heck reaction is another powerful palladium-catalyzed cross-coupling reaction where **4-bromothioanisole** can be coupled with an alkene, such as styrene, to form a substituted alkene.^[2]

[Click to download full resolution via product page](#)

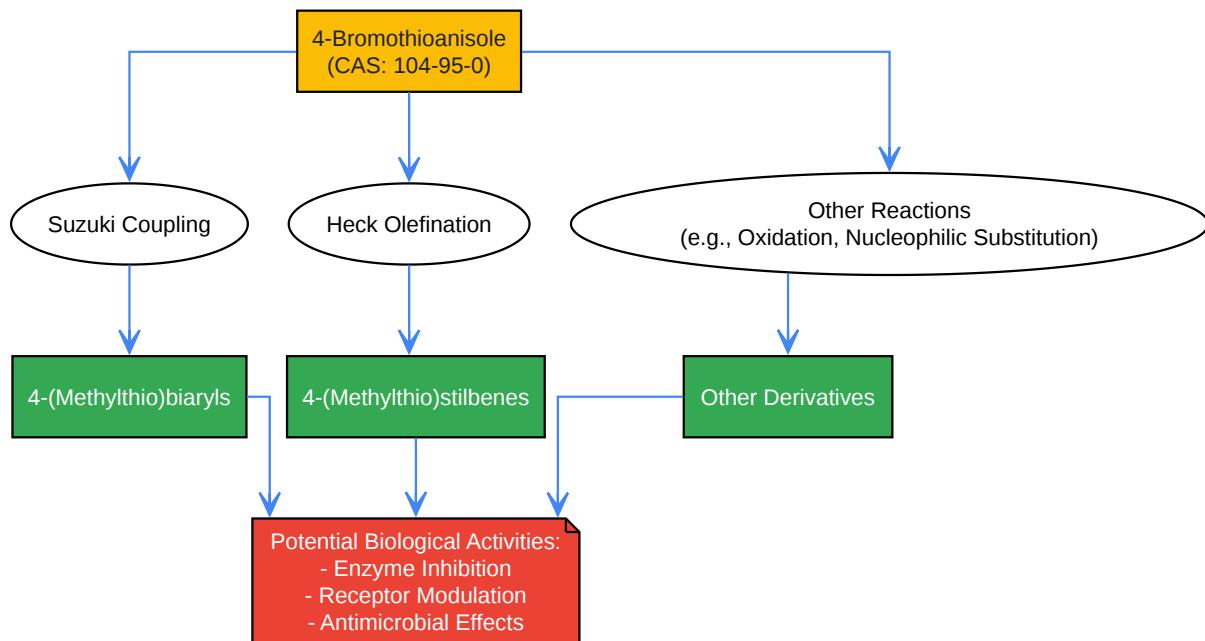
Figure 3: Heck Olefination Reaction.

Representative Experimental Protocol:

- Materials: **4-Bromothioanisole**, Styrene, Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (PPh₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).
- Procedure:
 - In a sealed tube, combine **4-bromothioanisole** (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
 - Add anhydrous N,N-dimethylformamide and triethylamine (2.0 eq).

- Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure.
- Purify the residue by column chromatography to yield the desired stilbene derivative.

Role in Drug Development and Medicinal Chemistry


The 4-(methylthio)phenyl moiety present in **4-bromothioanisole** is a recurring structural motif in various biologically active compounds. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and the methyl group can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug candidate.

While direct applications of **4-bromothioanisole** as a therapeutic agent are not documented, its utility as a synthetic intermediate is significant. The cross-coupling reactions described above allow for the facile introduction of the 4-(methylthio)phenyl group into more complex molecular scaffolds. For instance, thiophene and its derivatives, which can be synthesized using precursors derived from **4-bromothioanisole**, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

[5][6]

Furthermore, p-(Methylthio)phenylacetonitrile, a related compound, has been identified as a synthetic analgesic with anti-inflammatory and antipyretic properties, acting as a cyclooxygenase-2 (COX-2) inhibitor.[7] This suggests that the 4-(methylthio)phenyl scaffold can be a valuable component in the design of new therapeutic agents.

The following diagram illustrates the role of **4-bromothioanisole** as a versatile starting material for the synthesis of various classes of compounds, some of which possess potential biological activities.

[Click to download full resolution via product page](#)

Figure 4: Synthetic utility of **4-Bromothioanisole**.

Conclusion

4-Bromothioanisole (CAS: 104-95-0) is a commercially available and highly valuable reagent in organic synthesis. Its ability to participate in a range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, **4-bromothioanisole** provides a gateway to a diverse array of compounds bearing the 4-(methylthio)phenyl moiety, a scaffold with demonstrated potential in medicinal chemistry. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for leveraging its full potential in the laboratory and in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromothioanisole (CAS Number: 104-95-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094970#4-bromothioanisole-cas-number-104-95-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com